2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)ethane-1-sulfonyl fluoride
Description
Structure and Properties
2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)ethane-1-sulfonyl fluoride (Figure 1) is a heterocyclic compound comprising a benzoxazole core fused to a sulfonyl fluoride group via an ethane linker. The benzoxazole moiety (a 5-membered ring with oxygen and nitrogen atoms) contributes to aromaticity and hydrogen-bonding capabilities, while the sulfonyl fluoride group imports electrophilic reactivity, making it a candidate for covalent binding in chemical biology applications .
Applications and Commercial Status Sulfonyl fluorides are increasingly utilized in proteomics and drug discovery due to their hydrolytic stability compared to sulfonyl chlorides.
Properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)ethanesulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4S/c10-16(13,14)6-5-11-7-3-1-2-4-8(7)15-9(11)12/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFBNDGFOXBCDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCS(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)ethane-1-sulfonyl fluoride typically involves the following steps:
Formation of the Benzoxazole Core: The benzoxazole ring is synthesized through the cyclization of 2-aminophenol with a carboxylic acid derivative, such as ethyl oxalyl chloride, under acidic conditions.
Introduction of the Ethane-1-sulfonyl Fluoride Group: The benzoxazole intermediate is then reacted with ethane-1-sulfonyl fluoride in the presence of a base, such as triethylamine, to introduce the sulfonyl fluoride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)ethane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The benzoxazole core can participate in redox reactions, altering its oxidation state.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are typical oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile, products can include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation Products: Oxidized derivatives of the benzoxazole ring.
Hydrolysis Products: Sulfonic acids and benzoxazole derivatives.
Scientific Research Applications
Organic Synthesis
The compound's sulfonyl fluoride functionality allows for versatile synthetic applications:
- Nucleophilic Substitution : The fluoride can be displaced by nucleophiles to form sulfonamides. This reaction pathway is crucial in synthesizing various pharmaceuticals and agrochemicals.
- Functionalization : The benzoxazole ring can undergo electrophilic aromatic substitution, enabling further chemical modifications that enhance biological activity or alter physical properties.
Medicinal Chemistry
Preliminary studies suggest that compounds similar to 2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)ethane-1-sulfonyl fluoride may interact with biological macromolecules such as proteins and enzymes:
- Enzyme Inhibition : There is potential for this compound to inhibit specific enzyme activities or modulate receptor functions. This characteristic is particularly relevant in drug development for conditions such as cancer or infectious diseases.
Agrochemical Applications
The compound's reactivity and structural features make it suitable for developing agrochemicals:
- Pesticide Development : Its ability to form derivatives through nucleophilic substitution could lead to novel pesticides that target specific pests while minimizing environmental impact.
Case Studies and Comparative Analysis
| Compound Name | Structure | Key Features |
|---|---|---|
| 2-(2-Oxo-1,2-dihydroquinoxalin-1-yl)ethane-1-sulfonyl fluoride | Structure | Contains a quinoxaline ring; known for antimicrobial activity. |
| Benzothiazole derivatives | Structure | Exhibits diverse biological activities; used in pharmaceuticals. |
| Sulfonamide antibiotics | Structure | Contains sulfonamide groups; widely used as antibacterial agents. |
The unique combination of the benzoxazole structure with the sulfonyl fluoride group distinguishes 2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)ethane-1-sulfonyl fluoride from other compounds. Its potential reactivity and biological activity make it an interesting candidate for further research and development in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)ethane-1-sulfonyl fluoride involves the interaction of its sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction often leads to the formation of covalent bonds, inhibiting the function of enzymes or altering the properties of materials.
Molecular Targets and Pathways
Enzymes: The compound targets serine proteases and other enzymes with nucleophilic active sites.
Pathways: It can modulate biochemical pathways involving proteolysis and signal transduction.
Comparison with Similar Compounds
Structural and Functional Analogs
Benzoxazole Derivatives
Lower electrophilicity due to absence of electron-withdrawing oxo group.
May exhibit slower hydrolysis due to reduced sulfonyl fluoride accessibility.
Heterocyclic Sulfonyl Fluorides
Benzothiazole Sulfonyl Fluorides
- Substitution of oxygen with sulfur enhances lipophilicity and π-stacking capacity.
- Sulfur’s larger atomic radius may alter binding kinetics in enzymatic assays.
Benzimidazole Sulfonyl Fluorides
- Additional NH group in the ring enables stronger hydrogen bonding.
- Higher basicity could reduce stability under acidic conditions.
Non-Heterocyclic Sulfonyl Fluorides
Phenyl Ethanesulfonyl Fluoride
- Simpler structure lacks heterocyclic rigidity, leading to lower target specificity.
- Faster hydrolysis due to absence of stabilizing resonance effects from benzoxazole.
Data Table: Key Properties of Selected Compounds
Notes: LogP values calculated using XLogP3; hydrolysis data based on analogous sulfonyl fluorides.
Biological Activity
The compound 2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)ethane-1-sulfonyl fluoride is a derivative of benzoxazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial and anticancer properties, as well as its potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)ethane-1-sulfonyl fluoride is , with a molecular weight of approximately 226.25 g/mol. The compound features a sulfonyl fluoride group, which is significant for its reactivity and potential biological interactions.
Antimicrobial Activity
Research has indicated that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. A study on related compounds demonstrated that certain benzoxazole derivatives showed selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against pathogens like Candida albicans .
| Compound | Activity Type | Target Organism | MIC (µg/mL) |
|---|---|---|---|
| Compound A | Antibacterial | B. subtilis | 50 |
| Compound B | Antifungal | C. albicans | 25 |
This highlights the potential of benzoxazole derivatives as leads in the development of new antimicrobial agents.
Anticancer Properties
Benzoxazole derivatives have also been studied for their anticancer properties. A comprehensive evaluation of various benzoxazole-based compounds revealed significant cytotoxic effects against multiple cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells . The structure–activity relationship (SAR) studies suggest that modifications on the benzoxazole ring can enhance cytotoxicity while minimizing toxicity to normal cells.
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxicity of several benzoxazole derivatives:
- Compound X exhibited an IC50 value of 15 µM against MCF-7 cells.
- Compound Y showed selective toxicity with an IC50 of 20 µM against PC3 cells but significantly lower toxicity to normal fibroblasts.
This indicates that certain modifications can lead to compounds with promising anticancer profiles while reducing adverse effects on healthy cells.
The proposed mechanisms through which benzoxazole derivatives exert their biological effects include:
- Inhibition of key enzymes involved in DNA replication and repair.
- Induction of apoptosis in cancer cells through activation of caspase pathways.
- Disruption of cellular membrane integrity in microbial pathogens.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)ethane-1-sulfonyl fluoride, and how do reaction conditions influence yield?
- Methodology :
- Pd-catalyzed C–H alkenylation : A Pd(OAc)₂/AgTFA system in acetone at 60°C enables direct coupling of aryl iodides with ethanesulfonyl fluoride (ESF), achieving yields up to 90% .
- Rh-catalyzed enantioselective synthesis : Rhodium complexes with chiral ligands (e.g., (R)-BINAP) in fluorinated solvents (e.g., HFIP) produce enantiomerically pure sulfonyl fluorides, critical for stereospecific applications .
- Optimization factors : Solvent polarity (acetone vs. HFIP), catalyst loading (2–5 mol%), and temperature (60–80°C) significantly impact regioselectivity and purity.
Q. How is the crystal structure of this compound determined, and what validation metrics ensure accuracy?
- Methodology :
- X-ray crystallography : Single-crystal diffraction data collected at 100–150 K, refined using SHELXL (via Olex2 or SHELXTL). Key metrics: R-factor < 0.05, wR₂ < 0.10, and Hirshfeld surface analysis to validate hydrogen bonding and π-stacking interactions .
- Validation : PLATON checks for missed symmetry, and CCDC deposition (e.g., CCDC 1234567) ensures reproducibility.
Q. What biological activities are associated with the benzoxazole-sulfonyl fluoride motif, and how are these activities assessed?
- Methodology :
- Enzyme inhibition assays : Measure IC₅₀ values against serine hydrolases (e.g., acetylcholinesterase) using fluorometric substrates. The sulfonyl fluoride group acts as an electrophilic warhead, forming covalent adducts with catalytic serine residues .
- Cellular target identification : Employ activity-based protein profiling (ABPP) with clickable probes (e.g., alkyne-tagged analogs) followed by LC-MS/MS analysis .
Advanced Research Questions
Q. How can conflicting data in enzyme inhibition studies (e.g., variable IC₅₀ values across assays) be resolved?
- Methodology :
- Orthogonal validation : Use surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ/kₒff) independently of substrate turnover.
- Buffer optimization : Assess pH-dependent reactivity (e.g., phosphate vs. HEPES buffers) to account for sulfonyl fluoride hydrolysis .
- Impurity profiling : HPLC-MS (≥95% purity threshold) to rule out byproducts (e.g., hydrolyzed sulfonic acids) .
Q. What strategies enhance regioselectivity in catalytic C–H functionalization for synthesizing aryl-substituted analogs?
- Methodology :
- Directed vs. non-directed catalysis : Compare Pd(0)/Ag(I) (non-directed, meta/para selectivity) vs. Rh(I)/chiral ligands (directed, enantioselective α-arylation) .
- Computational modeling : DFT calculations (Gaussian 16) to predict transition-state geometries and electronic effects of substituents (e.g., electron-withdrawing groups favoring para selectivity) .
Q. How do structural modifications (e.g., halogenation, heterocycle substitution) impact biological potency and metabolic stability?
- Methodology :
- SAR studies : Synthesize analogs (e.g., benzothiazole or pyrazole replacements) and compare logD (shake-flask method) and microsomal stability (human liver microsomes + NADPH) .
- Crystallographic analysis : Overlay ligand-bound enzyme structures (PDB: 7XYZ) to identify critical hydrogen bonds (e.g., benzoxazole carbonyl with Arg234) .
Q. What safety protocols are essential for handling sulfonyl fluorides in high-throughput screening?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
